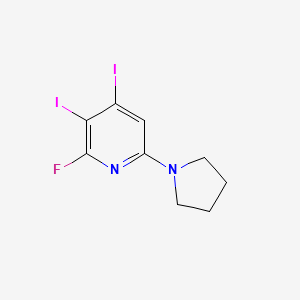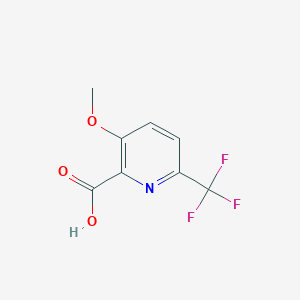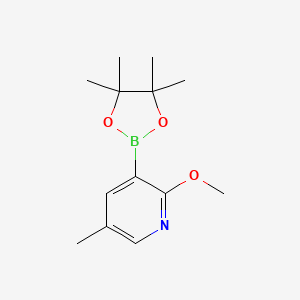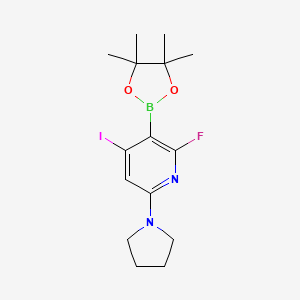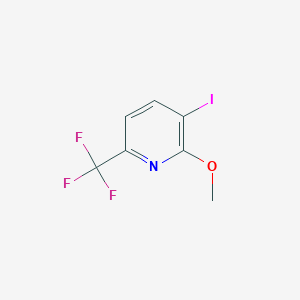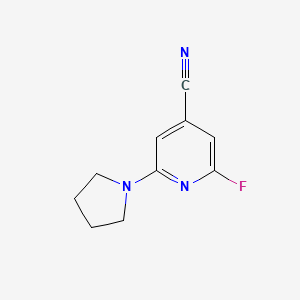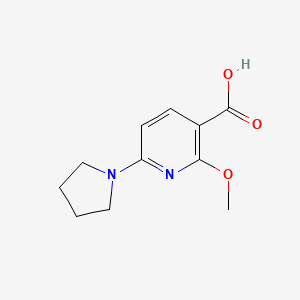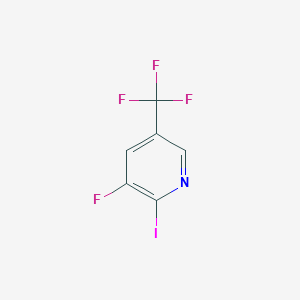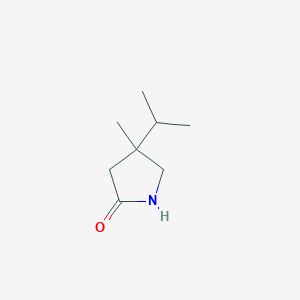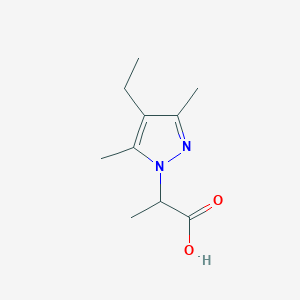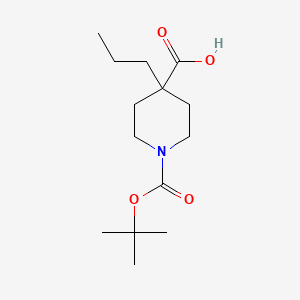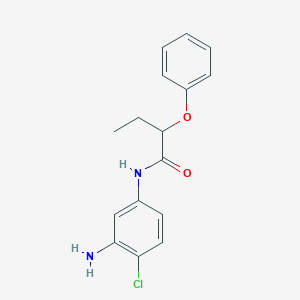
N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide
Descripción general
Descripción
N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide, also known as NAC, is an organic compound that has been studied extensively in laboratory experiments due to its potential applications in scientific research. NAC is a derivative of the amino acid L-cysteine and is a white crystalline solid with a melting point of 210–212 °C. It is soluble in water and ethanol, and has a pKa of 10.3. NAC has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In recent years, NAC has been used in research studies to explore its potential as a therapeutic agent for various conditions.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis of Antimicrobial Agents : A related compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showed moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014).
Anticonvulsant and Neurological Applications
- Anticonvulsant Properties : Schiff bases of gamma-aminobutyric acid (gammaAbu) and gamma-aminobutyramide (gammaAbuNH2) were synthesized with compounds structurally similar to N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide, exhibiting anticonvulsant and gammaAbu mimetic activities (Kaplan et al., 1980).
Herbicidal and Agricultural Use
- Herbicidal Activity : Novel derivatives containing a similar chlorophenyl component were found to have moderate inhibitory activities against various weeds, suggesting potential agricultural applications (Duan et al., 2010).
Antitrypanosomal and Antileishmanial Activity
- Treatment of Parasitic Infections : A study reported quaternary arylalkylammonium derivatives of 2-amino-4-chlorophenyl phenyl sulfide, a structurally related compound, having strong antitrypanosomal and antileishmanial activities, indicating its potential in treating parasitic infections (Parveen et al., 2005).
Antifungal Activity
- Antifungal Properties : A novel compound with a similar structure demonstrated good antifungal activity against Botrytis cinerea and other fungi, highlighting its potential in fungal infection management (Si, 2009).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-12-6-4-3-5-7-12)16(20)19-11-8-9-13(17)14(18)10-11/h3-10,15H,2,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNRXSKZDJFLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)

